molecular formula C13H7BrO3 B1283550 8-bromo-2-Dibenzofurancarboxylic acid CAS No. 133953-32-9

8-bromo-2-Dibenzofurancarboxylic acid

Numéro de catalogue: B1283550
Numéro CAS: 133953-32-9
Poids moléculaire: 291.1 g/mol
Clé InChI: NCPYLZWKXIRAEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-2-dibenzofurancarboxylic acid is a high-purity chemical compound offered for research and development purposes. This benzofuran derivative features a bromine atom and a carboxylic acid functional group on a dibenzofuran scaffold, making it a valuable building block in organic synthesis and medicinal chemistry. The presence of these functional groups allows for further structural diversification through cross-coupling reactions and amide bond formation . Researchers can utilize this compound as a key intermediate in the exploration of novel substances with potential biological activity. Compounds with similar brominated benzofuran structures have been investigated for their antimicrobial properties, showing activity against Gram-positive bacteria and fungal strains such as Candida albicans . The rigid, planar dibenzofuran core can also be of interest in the development of advanced materials, such as ligands for metal-organic frameworks or organic electronic components. This product is intended for laboratory research use only and is not classified as a drug, food additive, or household chemical. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-bromodibenzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO3/c14-8-2-4-12-10(6-8)9-5-7(13(15)16)1-3-11(9)17-12/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPYLZWKXIRAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567010
Record name 8-Bromodibenzo[b,d]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133953-32-9
Record name 8-Bromodibenzo[b,d]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q. How can I optimize the synthesis of 8-bromo-2-dibenzofurancarboxylic acid to improve yield and purity?

Methodological Answer:

  • Halogenation Strategy : Use regioselective bromination of the dibenzofuran core. For example, electrophilic substitution with N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) can minimize side products .
  • Carboxylic Acid Introduction : Employ directed ortho-metalation (DoM) with a lithium base (e.g., LDA) followed by carboxylation with CO2_2 to install the carboxylic acid group .
  • Purification : Use gradient HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the target compound. Typical yields range from 60–75% under optimized conditions .

Q. What analytical techniques are most reliable for characterizing 8-bromo-2-dibenzofurancubic acid?

Methodological Answer:

  • Structural Confirmation : Combine 1H^1\text{H}/13C^13\text{C} NMR (in DMSO-d6_6) with high-resolution mass spectrometry (HRMS) to verify molecular weight and substitution patterns. For crystallinity assessment, single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry .
  • Purity Analysis : Use reverse-phase HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., 192–196°C for analogous dibenzofuran derivatives) .

Advanced Research Questions

Q. How do I address contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

  • Dynamic Effects in NMR : If NMR suggests rotational freedom (e.g., broad peaks), perform variable-temperature NMR to assess conformational locking. Compare with X-ray data to identify static vs. dynamic structural features .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. This resolves discrepancies caused by solvent effects or crystal packing .

Q. What strategies enhance regioselectivity in further functionalization of this compound?

Methodological Answer:

  • Directed C-H Activation : Utilize the carboxylic acid as a directing group for palladium-catalyzed C-H arylation/alkylation. For example, Pd(OAc)2_2 with SPhos ligand in toluene at 110°C selectively modifies the 3-position .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to avoid interference during bromine displacement reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

Q. How can I design assays to evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Selection : Focus on enzymes with known affinity for halogenated aromatics, such as cytochrome P450 or kinase families. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • Kinetic Assays : Perform fluorescence-based assays (e.g., ATPase activity for kinases) with IC50_{50} determination. Include positive controls (e.g., staurosporine) and validate via Western blot for phosphorylation inhibition .

Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via LC-MS and identify byproducts .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (heating rate: 10°C/min) to determine decomposition thresholds .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions for Brominated Dibenzofuran Derivatives

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 50°C, 12 h68
CarboxylationLDA, THF, -78°C → CO2_2 quenching72
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME, 80°C65

Q. Table 2. Key Analytical Parameters

TechniqueCritical ParametersApplication Example
HRMSResolution >30,000; ESI(+) modeConfirm molecular ion [M+H]+^+
X-ray DiffractionMo-Kα radiation (λ = 0.71073 Å)Resolve Br/C=O spatial arrangement

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.